Structure & Physicochemical Differentiation
Pramipexole propionamide is structurally differentiated from pramipexole by the presence of a propionamide group at the N6 position, replacing the propylamine group of the API. This structural variation translates into measurable differences in physicochemical properties critical for analytical separation and identification. The LogP value of pramipexole propionamide is reported as 1.15, whereas pramipexole has a calculated LogP of approximately 2.34, indicating that the impurity is substantially more hydrophilic than the parent drug [1]. This difference in hydrophilicity directly influences chromatographic behavior, enabling baseline separation under reversed-phase HPLC conditions and providing a reliable basis for impurity quantification [2].
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.15 |
| Comparator Or Baseline | Pramipexole: LogP ≈ 2.34 (calculated) |
| Quantified Difference | ΔLogP ≈ 1.19 (approximately 15.5-fold difference in partition coefficient) |
| Conditions | Calculated/predicted LogP values based on molecular structure |
Why This Matters
The 15.5-fold difference in partition coefficient enables unambiguous chromatographic separation and identification, ensuring accurate impurity quantification in API release testing and stability studies.
- [1] SIELC Technologies. Pramipexole propionamide. LogP = 1.15. View Source
- [2] SIELC Technologies. Separation of Pramipexole propionamide on Newcrom R1 HPLC column. View Source
